

Theoretical and Computational Insights into 2-Ethyl-4-methylimidazole: A Technical Overview

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Compound of Interest

Compound Name: 2-Ethyl-4-methylimidazole

Cat. No.: B144543

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-4-methylimidazole (2E4MI) is a versatile heterocyclic compound with significant industrial applications, notably as a curing agent for epoxy resins and in carbon capture technologies. A comprehensive understanding of its molecular properties is crucial for optimizing its performance and exploring new applications. This technical guide provides an in-depth analysis of the theoretical and computational characteristics of **2-Ethyl-4-methylimidazole**. Due to a scarcity of direct computational studies on this specific molecule, this paper leverages experimental data and extrapolates theoretical properties from computational studies on structurally related alkyl-substituted imidazoles. This document summarizes key physicochemical and quantum chemical parameters, outlines detailed experimental and computational methodologies, and presents visual diagrams of its synthetic pathway and proposed reaction mechanisms.

Physicochemical and Theoretical Properties

The fundamental properties of **2-Ethyl-4-methylimidazole** are summarized below. Experimental values are provided where available, and theoretical parameters are extrapolated from computational studies on similar imidazole derivatives.

Table 1: Physicochemical Properties of 2-Ethyl-4-methylimidazole

Property	Value	Source / Comment
Molecular Formula	C ₆ H ₁₀ N ₂	--INVALID-LINK--
Molecular Weight	110.16 g/mol	--INVALID-LINK--
Melting Point	45-54 °C	[Various suppliers]
Boiling Point	292-295 °C	[Various suppliers]
Solubility in Water	210 g/L at 20 °C	--INVALID-LINK--
Flash Point	~137 °C	--INVALID-LINK--
LogP	0.62	Estimated

Table 2: Extrapolated Quantum Chemical Parameters

Note: These values are estimations based on DFT studies of substituted imidazoles and should be validated by specific calculations for **2-Ethyl-4-methylimidazole**.

Parameter	Estimated Value	Significance in Drug Development and Material Science
HOMO Energy	~ -6.0 eV	Relates to the electron-donating ability; crucial for charge-transfer interactions.
LUMO Energy	~ 1.2 eV	Indicates electron-accepting ability; important for understanding reactivity.
HOMO-LUMO Gap	~ 7.2 eV	Suggests high kinetic stability and low reactivity.
Dipole Moment	~ 3.5 - 4.0 D	High polarity influences solubility and intermolecular interactions.
Global Hardness (η)	~ 3.6 eV	Measures resistance to change in electron distribution.
Electronegativity (χ)	~ 2.4 eV	Reflects the molecule's ability to attract electrons.

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of **2-Ethyl-4-methylimidazole**.

Table 3: Key Spectroscopic Data for 2-Ethyl-4-methylimidazole

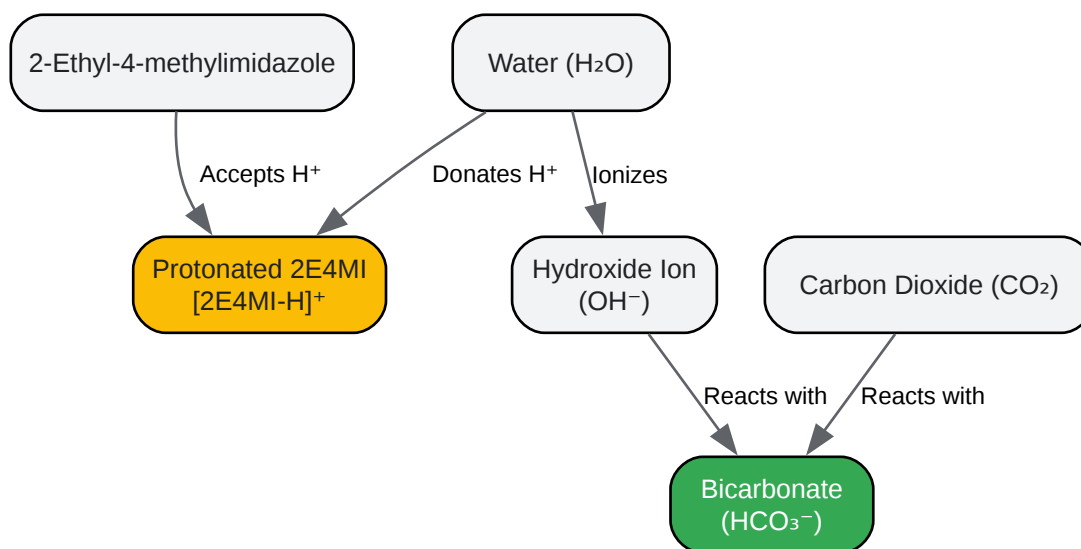
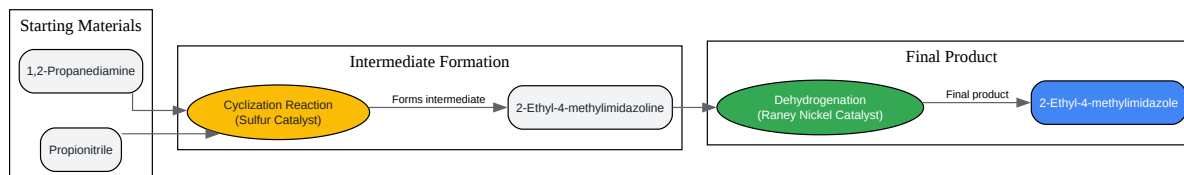
Spectrum Type	Key Peaks / Shifts (cm ⁻¹ or ppm)	Interpretation
FT-IR (Infrared)	~3100-3300 cm ⁻¹ (broad)~2970, 2870 cm ⁻¹ ~1580 cm ⁻¹ ~1450 cm ⁻¹	N-H stretching of the imidazole ring C-H stretching of ethyl and methyl groups C=N stretching of the imidazole ring C-H bending
¹ H NMR	~1.2 ppm (triplet) ~2.1 ppm (singlet) ~2.6 ppm (quartet) ~6.6 ppm (singlet) ~10-12 ppm (broad singlet)	-CH ₃ of ethyl group -CH ₃ of methyl group -CH ₂ - of ethyl group C-H of imidazole ring N-H of imidazole ring
¹³ C NMR	~13.5 ppm ~19.0 ppm ~115.0 ppm ~135.0 ppm ~148.0 ppm	Methyl group Ethyl group (CH ₃) Ethyl group (CH ₂) C5 of imidazole ring C4 of imidazole ring C2 of imidazole ring

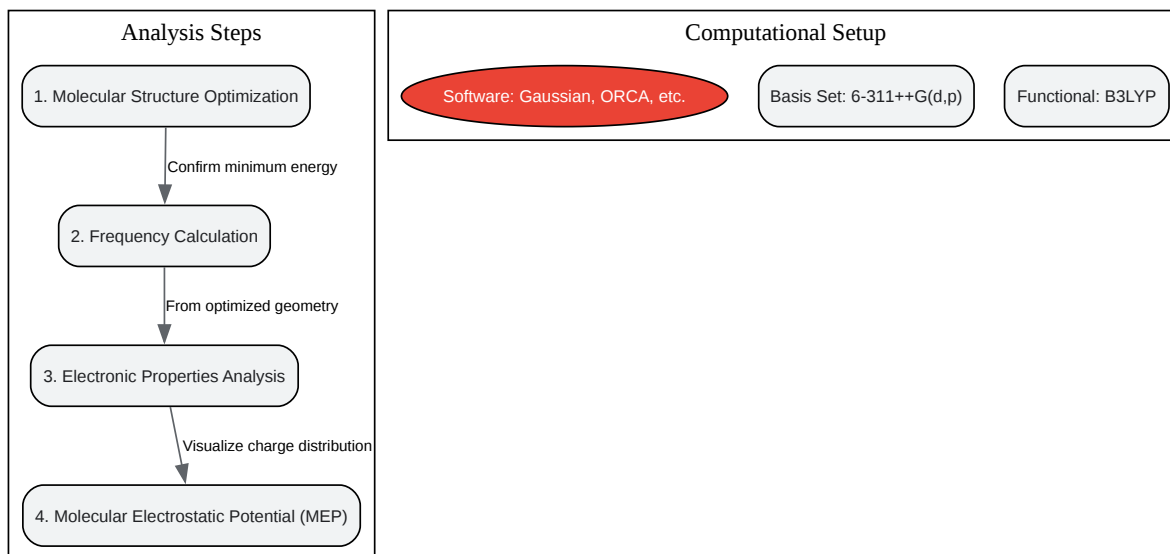
Synthesis and Reaction Mechanisms

Understanding the synthesis and reaction pathways of **2-Ethyl-4-methylimidazole** is key to its application.

Synthetic Pathway

A common industrial synthesis involves a multi-step process starting from 1,2-propanediamine and propionitrile. The process includes a cyclization reaction to form an imidazoline intermediate, followed by dehydrogenation.





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